

Thermal Behavior and Phase Transitions of Ceresin: A Technical Guide

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Compound of Interest

Compound Name: Cerasine

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Introduction

Ceresin is a complex hydrocarbon wax derived from the purification of ozokerite, a naturally occurring mineral wax.[1] Modern commercial ceresin is often a carefully formulated blend of petroleum-derived paraffin and microcrystalline waxes, designed to achieve specific physical properties.[2] Composed of a wide range of long-chain saturated hydrocarbons, typically from C20 to C32, ceresin's utility in pharmaceuticals and cosmetics is extensive. It functions as a thickener, binder, and stabilizer in formulations ranging from ointments and creams to lipsticks and other stick-based products.[1]

A thorough understanding of the thermal behavior and phase transitions of ceresin is critical for formulation scientists and researchers. These properties dictate the material's performance, influencing product stability, texture, viscosity, and manufacturing process parameters. This technical guide provides an in-depth analysis of ceresin's thermal characteristics, outlines key experimental protocols for its evaluation, and discusses the implications for product development.

Thermal Properties of Ceresin

The thermal properties of ceresin can vary significantly based on its purity, the source of the original ozokerite, and the specific blend of hydrocarbon waxes used in its manufacture.[2] This

variability underscores the importance of empirical testing for any given batch or grade. The key thermal parameters are summarized below.

Table 1: Quantitative Thermal and Physical Properties of Ceresin

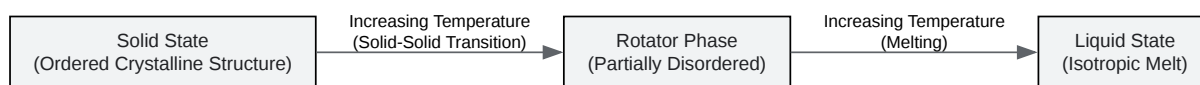
Property	Value Range	Source(s)	Notes
Melting Point	54 - 95 °C (129 - 203 °F)	[2] [3]	This is a melting range rather than a sharp point, characteristic of a multi-component mixture.
Density	0.91 - 0.92 g/cm ³	[1]	Measured at standard conditions.
Enthalpy of Fusion	Not specified; Paraffin wax for reference is 200-240 J/g	[4]	No specific values for ceresin were found. The value is highly dependent on the crystalline content and composition.
Thermal Stability	Onset of weight loss is gradual and occurs after melting.	[5]	Thermogravimetric analysis shows ceresin has a relatively broad molecular weight distribution. [5]

Phase Transitions in Ceresin

As a complex mixture of hydrocarbons, ceresin does not exhibit a single, sharp melting point but rather undergoes a series of phase transitions over a temperature range. This behavior is crucial for its function as a structuring agent in formulations.

The primary transition is the solid-to-liquid melt. However, similar to other long-chain alkane mixtures like paraffin, ceresin likely undergoes a more complex transition pathway.[\[6\]](#) Before

the final melting into an isotropic liquid, the crystalline structure may first transition into a "rotator" phase. In this intermediate state, the hydrocarbon chains gain rotational freedom around their long axis while maintaining a degree of positional order. This solid-solid transition contributes to the gradual softening of the wax upon heating.[6]



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Figure 1. Logical pathway of phase transitions for ceresin wax.

Experimental Methodologies

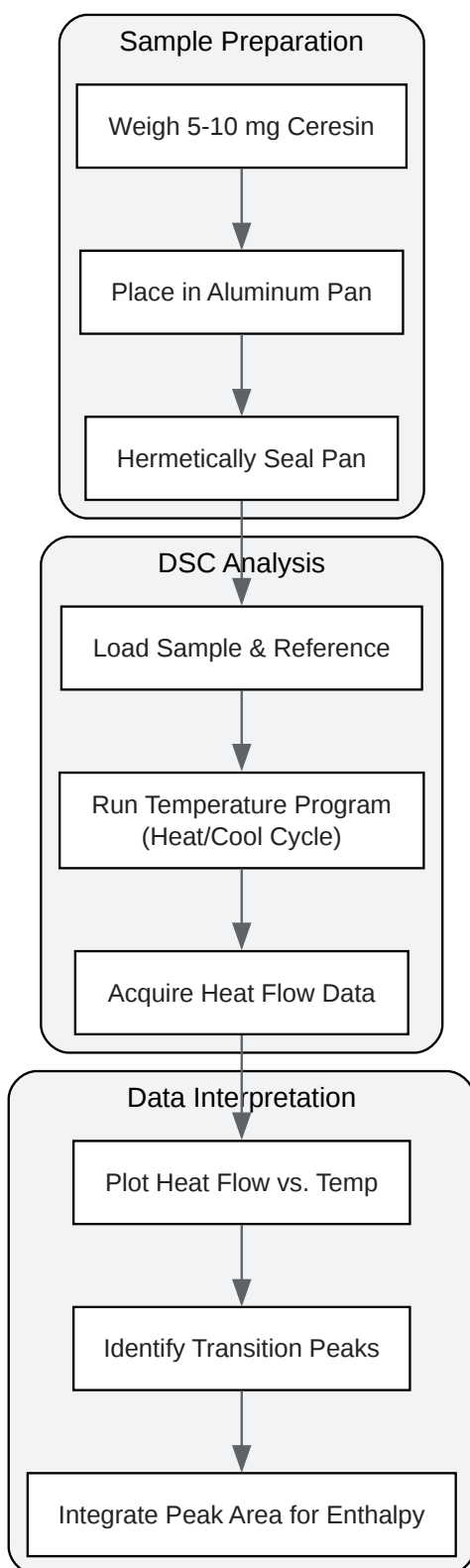
To characterize the thermal properties and phase transitions of ceresin, several analytical techniques are employed. The most critical are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

DSC is the primary technique for quantifying the phase transitions of ceresin. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting temperatures, transition enthalpies (latent heat), and heat capacity.[7]

Experimental Protocol:

- Apparatus: A heat-flux or power-compensation Differential Scanning Calorimeter.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the ceresin sample into a standard aluminum DSC pan.
 - Hermetically seal the pan to prevent any mass loss due to volatilization.
 - Prepare an empty, sealed aluminum pan to serve as the reference.
- Experimental Conditions:
 - Purge Gas: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

- Temperature Program:
 - Equilibrate the sample at a temperature below the expected onset of melting (e.g., 25 °C).
 - Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the final melting point (e.g., 120 °C).[4]
 - Hold isothermally for 2-5 minutes to ensure complete melting.
 - Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
- Data Analysis:
 - The resulting thermogram plots heat flow versus temperature.
 - Melting Point: Determined as the onset or peak temperature of the endothermic melting peak.
 - Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak. This value is proportional to the amount of crystalline material in the sample.[4]



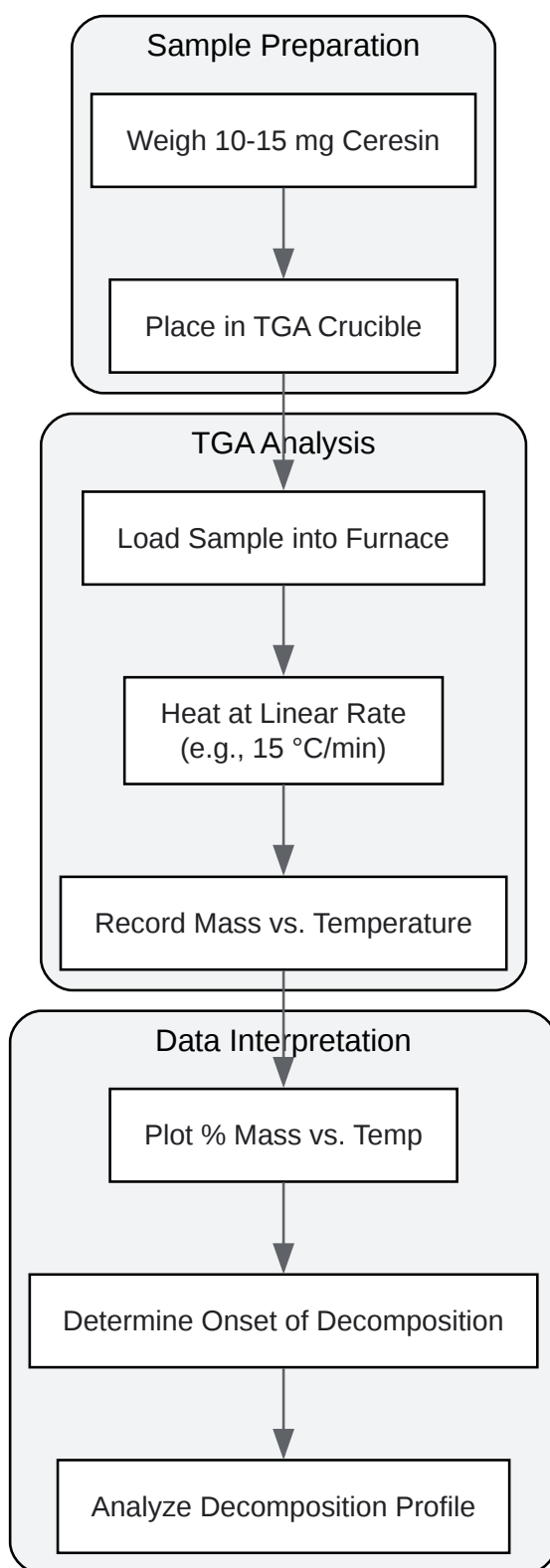
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Figure 2. Standard experimental workflow for DSC analysis of ceresin.

TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of ceresin, providing critical information about the upper-temperature limits for processing and storage.[8]

Experimental Protocol:

- Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance.
- Sample Preparation:
 - Place a 10-15 mg sample of ceresin into a ceramic or aluminum TGA crucible.
- Experimental Conditions:
 - Purge Gas: Typically conducted in an inert nitrogen atmosphere to study thermal decomposition, or in an air/oxygen atmosphere to study oxidative stability. Flow rate of 20-50 mL/min.
 - Temperature Program:
 - Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500-600 °C) at a linear heating rate, such as 15 °C/min.[5]
- Data Analysis:
 - The TGA curve plots the percentage of initial mass remaining versus temperature.
 - Onset of Decomposition: The temperature at which significant mass loss begins.
 - Decomposition Profile: The shape of the curve reveals whether decomposition occurs in single or multiple steps. A study on waxes showed that substantial weight loss for ceresin occurs after the material has melted and begins to vaporize.[5]



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Figure 3. Standard experimental workflow for TGA of ceresin.

XRD is used to investigate the crystalline structure of ceresin. Since the properties of the wax are highly dependent on the nature and degree of crystallinity, XRD provides fundamental structural information.

Experimental Protocol:

- Apparatus: An X-ray diffractometer, typically with a copper (Cu K α) X-ray source.
- Sample Preparation:
 - The ceresin sample is typically melted and cast into a flat sample holder to ensure a smooth, uniform surface for analysis.
 - Alternatively, a powdered sample can be used.
- Experimental Conditions:
 - The sample is scanned over a range of 2θ angles (e.g., 5° to 60°).^[9]
 - The diffraction pattern is recorded as intensity versus the 2θ angle.
- Data Analysis:
 - The resulting diffractogram shows peaks (Bragg reflections) at angles corresponding to specific lattice spacings in the crystalline structure.
 - The sharpness and intensity of the peaks indicate the degree of crystallinity. Broad, diffuse scattering indicates amorphous content.
 - For waxes, XRD patterns typically show distinct peaks corresponding to the packing of the long hydrocarbon chains.^[10]

Conclusion

Ceresin is a functionally critical excipient whose performance is intrinsically linked to its thermal behavior. As a multi-component system of hydrocarbons, it displays a characteristic melting range and thermal decomposition profile that must be well-understood for successful formulation development. The application of analytical techniques such as DSC, TGA, and

XRD provides the quantitative data necessary for researchers and drug development professionals to control product quality, ensure stability, and optimize manufacturing processes. The detailed methodologies and data presented in this guide serve as a foundational resource for the comprehensive thermal characterization of ceresin.

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